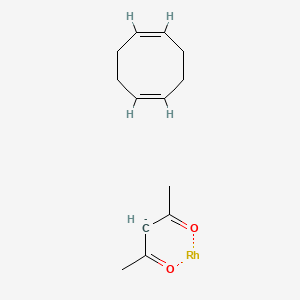
(1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium is a coordination complex that involves a rhodium metal center coordinated to (1Z,5Z)-cycloocta-1,5-diene and pentane-2,4-dione ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium typically involves the reaction of rhodium precursors with (1Z,5Z)-cycloocta-1,5-diene and pentane-2,4-dione under controlled conditions. One common method involves the use of rhodium chloride as the rhodium source, which reacts with (1Z,5Z)-cycloocta-1,5-diene and pentane-2,4-dione in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states, which can facilitate different catalytic cycles.
Reduction: The compound can participate in reduction reactions, often involving the reduction of organic substrates.
Substitution: Ligand substitution reactions can occur, where the (1Z,5Z)-cycloocta-1,5-diene or pentane-2,4-dione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the rhodium center .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions can produce rhodium(I) species. Ligand substitution reactions can result in the formation of new coordination complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. Its ability to facilitate these reactions with high selectivity and efficiency makes it a valuable tool in synthetic chemistry .
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of new therapeutic agents. Its unique coordination properties can be exploited to design metal-based drugs with specific biological activities. Research is ongoing to explore its potential in cancer therapy and antimicrobial treatments .
Industry
In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient synthesis of complex molecules, reducing the need for harsh reaction conditions and minimizing waste .
Mechanism of Action
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium involves the coordination of the rhodium center to the ligands, which facilitates various catalytic cycles. The rhodium center can undergo oxidative addition and reductive elimination reactions, enabling the activation and transformation of organic substrates. The specific molecular targets and pathways involved depend on the nature of the ligands and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,5-Cyclooctadiene: A cyclic hydrocarbon with similar structural properties but without the rhodium center.
Pentane-2,4-dione: A diketone that can coordinate to metal centers but lacks the unique catalytic properties of the rhodium complex.
Rhodium complexes with different ligands: Various rhodium complexes with different ligands can exhibit similar catalytic properties but may differ in selectivity and efficiency.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium lies in its combination of ligands and the rhodium center, which provides a versatile platform for catalysis. Its ability to undergo various chemical reactions and facilitate complex organic transformations makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H19O2Rh- |
|---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium |
InChI |
InChI=1S/C8H12.C5H7O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3H,1-2H3;/q;-1;/b2-1-,8-7-;; |
InChI Key |
GMJLWMKNMOSSJI-GCOBPYNFSA-N |
Isomeric SMILES |
CC(=O)[CH-]C(=O)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



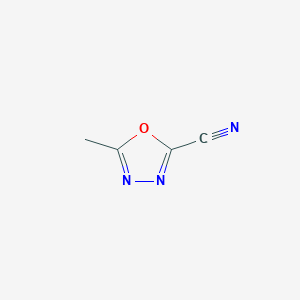
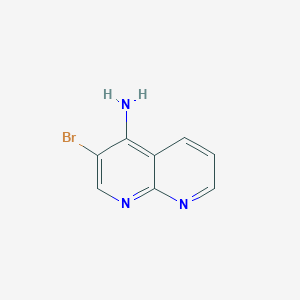

![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)
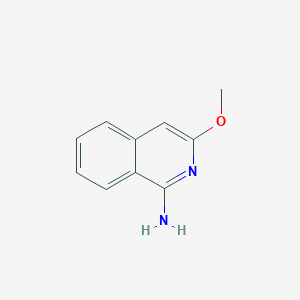
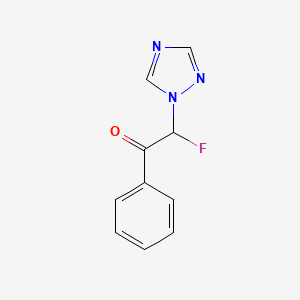
![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
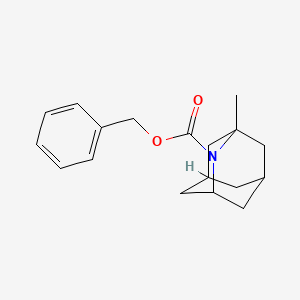
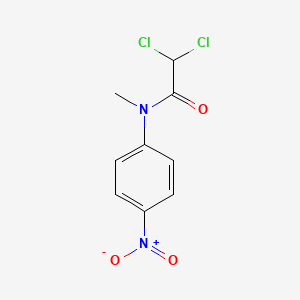
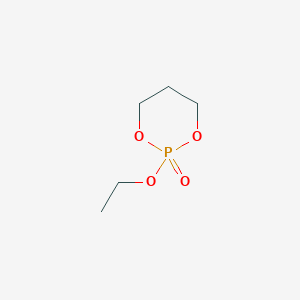
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
